1-(2,4-Dimethylphenyl)heptan-1-one
Description
1-(2,4-Dimethylphenyl)heptan-1-one is an aromatic ketone characterized by a heptan-1-one backbone substituted with a 2,4-dimethylphenyl group. The compound’s molecular formula is C₁₅H₂₀O, with a molecular weight of 216.32 g/mol. The 2,4-dimethylphenyl substituent introduces steric hindrance and electron-donating effects due to the methyl groups, which influence its reactivity and physical properties.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)heptan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-4-5-6-7-8-15(16)14-10-9-12(2)11-13(14)3/h9-11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOOWKNPFQPTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)heptan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dimethylbenzene (also known as 2,4-xylene) with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)heptan-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)heptan-1-one depends on the specific application and the target molecule
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, altering their activity and affecting metabolic pathways.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Chemical Interactions: Its reactivity allows it to form covalent bonds with other molecules, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(2,4-Dimethylphenyl)heptan-1-one and related aromatic ketones:
Key Structural and Functional Insights
Substituent Effects
- Electron-donating groups (e.g., methyl in this compound, methoxy in 1-(4-Methoxyphenyl)heptan-1-one) reduce ketone electrophilicity compared to electron-withdrawing groups (e.g., chlorine in 7-chloro-1-(2,4-dichlorophenyl)heptan-1-one) .
- Steric hindrance from 2,4-dimethylphenyl substituents may slow nucleophilic reactions compared to less hindered analogs like 4-methyl-1-phenylpentan-2-one .
Physical Properties Hydrophobicity increases with alkyl chain length and non-polar substituents (e.g., methyl groups in the target compound) . Polar substituents (e.g., hydroxyl in 1-(2-Hydroxyphenyl)-3-methylbutan-1-one) enhance water solubility via hydrogen bonding .
Applications Chlorinated derivatives (e.g., 7-chloro-1-(2,4-dichlorophenyl)heptan-1-one) are associated with higher toxicity, limiting their use in consumer products . Nitrogen-containing analogs (e.g., 1-[3-(Dimethylamino)phenyl]ethan-1-one) exhibit versatility in drug development due to their basicity and reactivity .
Biological Activity
1-(2,4-Dimethylphenyl)heptan-1-one is a ketone compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a heptanone backbone with a dimethyl-substituted phenyl group. The structural formula can be represented as follows:
This compound's unique structure contributes to its interactions with biological targets.
Pharmacological Activities
The biological activity of this compound has been investigated in various studies, highlighting several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on ketones have shown effectiveness against various bacterial strains. While specific data on this compound is limited, analogs have demonstrated significant antimicrobial activity, suggesting potential for this compound as well.
2. Anti-inflammatory Effects
Compounds within the same chemical family have been noted for their anti-inflammatory properties. In vitro studies suggest that such ketones may inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory processes.
3. Cytotoxicity and Anticancer Potential
The cytotoxic effects of related compounds have been documented against various cancer cell lines. Preliminary research suggests that this compound may also exhibit similar properties, potentially through apoptosis induction or cell cycle arrest mechanisms.
The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that its interactions may involve:
- Enzyme Inhibition : Similar compounds often act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Modulation : Potential binding to specific receptors may influence signaling pathways critical for various biological responses.
Study 1: Antimicrobial Activity Assessment
In a comparative study of ketones similar to this compound, researchers evaluated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability with certain structural modifications enhancing activity.
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Ketone A | 15 | 50 |
| Ketone B | 20 | 25 |
Study 2: Cytotoxicity Evaluation on Cancer Cell Lines
A recent study investigated the cytotoxic effects of various ketones on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated promising cytotoxic activity for structurally related compounds, suggesting potential for further exploration of this compound.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | MCF-7 |
| Ketone C | 10 | MCF-7 |
| Ketone D | 5 | MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
